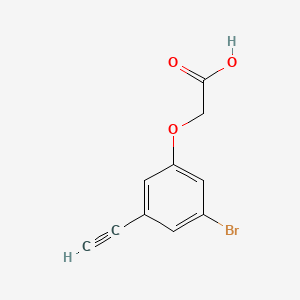
2-(3-Bromo-5-ethynylphenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-5-ethynylphenoxy)acetic acid is an organic compound with the molecular formula C10H7BrO3 and a molecular weight of 255.06 g/mol . This compound is characterized by the presence of a bromine atom, an ethynyl group, and a phenoxyacetic acid moiety. It is a derivative of phenoxyacetic acid, which is known for its applications in various chemical and biological fields.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-ethynylphenol using bromine in the presence of a suitable solvent and catalyst . The resulting 3-bromo-5-ethynylphenol is then reacted with chloroacetic acid under basic conditions to yield 2-(3-Bromo-5-ethynylphenoxy)acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and ethynylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(3-Bromo-5-ethynylphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Coupling: Products include biaryl compounds or other complex organic molecules.
科学研究应用
2-(3-Bromo-5-ethynylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Bromo-5-ethynylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Bromoacetic acid: A simpler analog with a bromine atom and acetic acid moiety.
3-Bromo-5-ethynylphenol: A precursor in the synthesis of 2-(3-Bromo-5-ethynylphenoxy)acetic acid.
Phenoxyacetic acid: The parent compound with a phenoxy group attached to acetic acid.
Uniqueness
This compound is unique due to the presence of both bromine and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C10H7BrO3 |
|---|---|
分子量 |
255.06 g/mol |
IUPAC 名称 |
2-(3-bromo-5-ethynylphenoxy)acetic acid |
InChI |
InChI=1S/C10H7BrO3/c1-2-7-3-8(11)5-9(4-7)14-6-10(12)13/h1,3-5H,6H2,(H,12,13) |
InChI 键 |
SABGSBHXKFVPSI-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC(=C1)Br)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)

![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
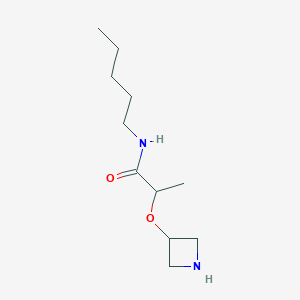
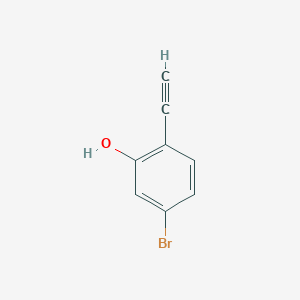
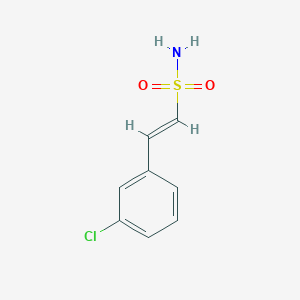
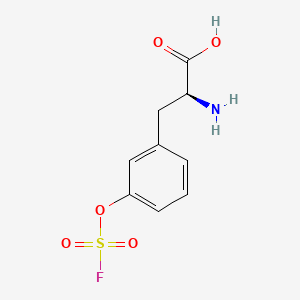
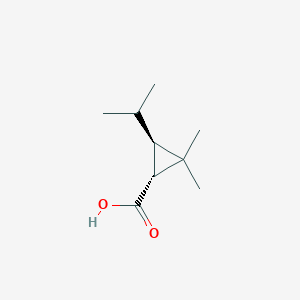

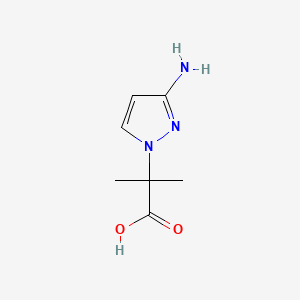

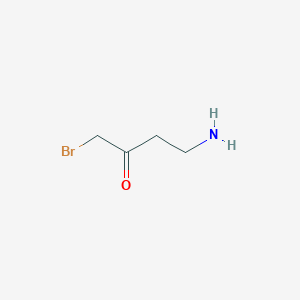
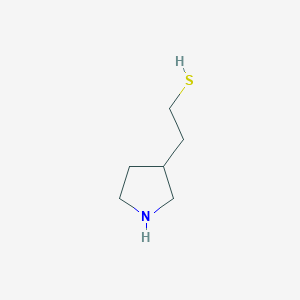
![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
